![molecular formula C12H34Cl4N4 B608957 Me6TREN 4HCl CAS No. 859322-03-5](/img/no-structure.png)
Me6TREN 4HCl
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Overview
Description
Me6TREN 4HCl is a potent and efficacious mobilizing agent of hematopoietic stem and progenitor cells (HSPCs). It acts by activating MMP-9 expression and disrupting the SDF-1α/CXCR4 axis, exhibiting more significant mobilizing effects than G-CSF or AMD3100.
Scientific Research Applications
Polymerization Processes
Me6TREN has been identified as a pivotal component in the living radical polymerization of methyl methacrylate, demonstrating its capacity to act both as a reducing agent and ligand, facilitating polymerization at ambient temperatures. The CuBr2/Me6TREN system exhibits high activity, enabling controlled polymerization with low polydispersity indices, which is crucial for the synthesis of polymers with precise molecular weights and structures (Yu et al., 2013). Additionally, in the context of aqueous single electron transfer living radical polymerization (SET-LRP), Me6TREN, when combined with copper bromide, facilitates rapid and controlled polymerization of acrylamides, underscoring its utility in synthesizing complex polymer architectures (Alsubaie et al., 2015).
Catalysis in Organic Reactions
Me6TREN's role extends to catalysis, particularly in the homogeneous partial oxidation of alkanes. Cobalt, nickel, and copper complexes with Me6TREN as a ligand have shown promise as catalysts for the partial oxidation of cyclohexane and adamantane, signifying its potential in enhancing the efficiency and selectivity of organic transformations (Tordin et al., 2013).
Biomedical Applications
In the biomedical field, Me6TREN has been explored for its ability to mobilize hematopoietic stem/progenitor cells (HSPCs), presenting a novel approach to enhance the efficacy of hematopoietic transplantation. Its superior mobilization capabilities compared to traditional agents like G-CSF or AMD3100 suggest its potential as a potent mobilizing agent (Zhang et al., 2014). Further, Me6TREN has been shown to promote angiogenesis by enhancing endothelial progenitor cell mobilization and recruitment, offering a promising therapeutic avenue for ischemic diseases (Chen et al., 2014).
properties
CAS RN |
859322-03-5 |
---|---|
Product Name |
Me6TREN 4HCl |
Molecular Formula |
C12H34Cl4N4 |
Molecular Weight |
376.23 |
IUPAC Name |
Tris[2-(dimethylamino)ethyl]amine tetrahydrochloride |
InChI |
InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H |
InChI Key |
XWPUVAUNZAITDT-UHFFFAOYSA-N |
SMILES |
CN(CCN(CCN(C)C)CCN(C)C)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Me6TREN 4HCl; Me6TREN Tetrahydrochloride; Me6 4HCl; Me 6 4HCl; Me-6 4HCl; Me6-TREN Tetrahydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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